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Compound of Interest

Compound Name: NOP agonist-2

Cat. No.: B11937583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with fewer side effects than traditional opioids has led to

significant interest in the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) system. This

guide provides an objective comparison of the analgesic effects of NOP agonists and the

archetypal µ-opioid receptor (MOR) agonist, morphine, supported by experimental data.
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Feature NOP Agonists Morphine

Primary Target
Nociceptin/Orphanin FQ

Peptide (NOP) Receptor
µ-Opioid Receptor (MOR)

Analgesic Efficacy

Effective, particularly in chronic

and neuropathic pain models.

[1] Species-dependent effects

observed.

Gold standard for moderate to

severe pain relief.[2]

Respiratory Depression

Minimal to no respiratory

depression observed in

preclinical models.

Significant dose-dependent

respiratory depression.

Abuse Liability

Low abuse potential

demonstrated in preclinical

studies.

High potential for abuse and

addiction.

Tolerance Development

Slower development of

tolerance compared to

morphine.

Rapid development of

tolerance with chronic use.

Side Effects
Generally a more favorable

side-effect profile.

Constipation, nausea,

sedation, and pruritus are

common.

Quantitative Comparison of Analgesic Effects
The following table summarizes the quantitative data from various preclinical models

comparing the analgesic efficacy of NOP agonists and morphine.
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Compound/
Agonist

Animal
Model

Test
Route of
Administrat
ion

ED50 /
%MPE

Citation

Morphine Mouse Tail-Flick i.p.

4 and 8

mg/kg

produced

analgesia

[2]

Ro64-6198

(NOP

Agonist)

Mouse Tail-Flick i.p.

0.3, 1, and 3

mg/kg

increased

pain

sensitivity

[2]

Morphine Mouse Hot-Plate i.p.

Analgesic

effect

observed

[2]

Ro64-6198

(NOP

Agonist)

Mouse Hot-Plate i.p.

Analgesic

effect

observed

Morphine Rat Tail-Flick i.v.

ED50: 1.8

mg/kg (male),

1.4 mg/kg

(female)

Morphine Rat Hot-Plate i.v.

ED50: 8.4

mg/kg (male),

10.6 mg/kg

(female)

SR-17018

(Biased MOR

Agonist)

Mouse Tail-Flick p.o.
ED50: 11.1

mg/kg

Cebranopado

l (NOP/MOR

Agonist)

Rat Tail-Flick i.v.
ED50: 0.5-5.6

µg/kg
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SR14150

(NOP/MOR

Agonist)

Mouse (SNL

model)
Tail-Flick s.c.

10 mg/kg

produced

analgesia

similar to 10

mg/kg

morphine

Morphine

Mouse

(orofacial

formalin)

s.c.

Dose-

dependent

antinociceptio

n (0.1-10

mg/kg)

Ro 65-6570

(NOP

Agonist)

Mouse

(orofacial

formalin)

s.c.

Dose-

dependent

antinociceptio

n (0.1-1

mg/kg)

ED50: Effective dose for 50% of the maximal response. %MPE: Percentage of maximum

possible effect. i.p.: intraperitoneal; i.v.: intravenous; s.c.: subcutaneous; p.o.: oral; SNL:

Spared Nerve Ligation.

Signaling Pathways
Activation of both NOP and µ-opioid receptors, which are G-protein coupled receptors

(GPCRs), initiates a cascade of intracellular signaling events that ultimately lead to analgesia.

NOP Receptor Signaling
Activation of the NOP receptor, primarily through Gαi/o proteins, leads to the inhibition of

adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate

(cAMP) levels. This signaling cascade also involves the modulation of ion channels, including

the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-

gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter

release. Additionally, NOP receptor activation can trigger mitogen-activated protein kinase

(MAPK) pathways.
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NOP Receptor Signaling Pathway

µ-Opioid Receptor (Morphine) Signaling
Morphine binds to the µ-opioid receptor, which also couples to Gαi/o proteins. This interaction

inhibits adenylyl cyclase, reducing cAMP and protein kinase A (PKA) activity. Similar to NOP

receptor signaling, MOR activation leads to the opening of GIRK channels and the closing of

voltage-gated calcium channels, resulting in hyperpolarization and decreased neuronal

excitability. However, MOR signaling is also strongly linked to the β-arrestin pathway, which is

implicated in the development of tolerance and side effects like respiratory depression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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